Methyl 6-hydroxyquinoline-2-carboxylate hydrochloride
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Overview
Description
Methyl 6-hydroxyquinoline-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H9NO3·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxyquinoline-2-carboxylate hydrochloride typically involves the reaction of 6-hydroxyquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to yield the ester derivative. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydroxyquinoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 6-hydroxyquinoline-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 6-hydroxyquinoline-2-carboxylate hydrochloride involves its interaction with various molecular targets. The hydroxyl group and the quinoline ring system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Methyl 6-hydroxyquinoline-2-carboxylate hydrochloride can be compared with other quinoline derivatives:
Methyl 8-hydroxyquinoline-2-carboxylate: Similar structure but with the hydroxyl group at the 8-position.
Xanthurenic acid: A quinoline derivative with two hydroxyl groups at the 4 and 8 positions.
Quinolobactin: Another quinoline derivative with distinct biological activities
Uniqueness: The unique positioning of the hydroxyl group at the 6-position in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C11H10ClNO3 |
---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
methyl 6-hydroxyquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H9NO3.ClH/c1-15-11(14)10-4-2-7-6-8(13)3-5-9(7)12-10;/h2-6,13H,1H3;1H |
InChI Key |
PHFUDMCUFFHRBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)O.Cl |
Origin of Product |
United States |
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